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Compound of Interest

Compound Name: JNJ-65355394

Cat. No.: B15608728 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
JNJ-65355394, also known as seltorexant, is a potent and selective antagonist of the orexin-2

receptor (OX2R).[1][2][3] The orexin system plays a critical role in regulating wakefulness,

arousal, and mood.[1] Seltorexant's selectivity for OX2R makes it a valuable tool for

investigating the specific roles of this receptor in various physiological and pathological

processes.[1] These application notes provide a detailed protocol for utilizing JNJ-65355394 in

immunofluorescence (IF) studies to visualize and quantify the expression and localization of

the orexin-2 receptor in both in vitro and in situ models.

Data Presentation
The following table summarizes the key quantitative data for JNJ-65355394 (seltorexant).

Parameter Species Value Reference

pKi (OX2R) Human 8.0 [1][4]

pKi (OX2R) Rat 8.1 [4]

Selectivity
~100-fold for OX2R

over OX1R
[1]
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Signaling Pathway
The orexin-2 receptor (OX2R) is a G protein-coupled receptor (GPCR) that can couple to

multiple G proteins, including Gq, Gs, and Gi. This promiscuous coupling allows for the

activation of diverse downstream signaling cascades. Upon binding of an agonist like orexin-A

or orexin-B, the activated G proteins trigger various effector enzymes. Gq activation leads to

the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate

(IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein

kinase C (PKC). Gs activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic

AMP (cAMP) and activation of protein kinase A (PKA). Gi, on the other hand, inhibits adenylyl

cyclase. These initial signaling events converge on downstream pathways, including the

mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and p38 MAPK, ultimately

leading to changes in gene expression and cellular function. JNJ-65355394 acts as an

antagonist, blocking the binding of orexin peptides and thereby inhibiting these downstream

signaling events.
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Caption: Orexin-2 Receptor Signaling Pathway.
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The following diagram outlines the general workflow for an immunofluorescence experiment to

study the effect of JNJ-65355394 on orexin-2 receptor expression.
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Caption: Immunofluorescence Experimental Workflow.

Experimental Protocols
Protocol 1: Immunofluorescence Staining of Orexin-2
Receptor in Cultured Cells
This protocol is designed for researchers wishing to investigate the effect of JNJ-65355394 on

OX2R expression and localization in a controlled in vitro environment.

Materials:

Cultured cells expressing orexin-2 receptor (e.g., HEK293-OX2R stable cell line, neuronal

cell lines)

JNJ-65355394 (seltorexant)

Cell culture medium and supplements

Chambered cell culture slides or coverslips

Phosphate-Buffered Saline (PBS)

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS

Blocking Buffer: 5% normal goat serum (or serum from the host species of the secondary

antibody) and 0.1% Triton X-100 in PBS

Primary Antibody: Rabbit anti-Orexin-2 Receptor antibody (use at manufacturer's

recommended dilution)

Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor

488)
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Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

Mounting Medium

Procedure:

Cell Seeding: Seed cells onto chambered slides or coverslips at an appropriate density to

achieve 60-80% confluency at the time of the experiment. Culture overnight in a humidified

incubator at 37°C with 5% CO2.

Treatment with JNJ-65355394:

Prepare a stock solution of JNJ-65355394 in a suitable solvent (e.g., DMSO).

Dilute the stock solution in cell culture medium to the desired final concentrations. It is

recommended to perform a dose-response curve.

Include appropriate controls: vehicle control (medium with the same concentration of

solvent) and a negative control (untreated cells).

Remove the old medium from the cells and add the medium containing JNJ-65355394 or

controls.

Incubate for the desired treatment duration (e.g., 24 hours).

Fixation:

Aspirate the culture medium and gently wash the cells twice with PBS.

Add 4% PFA and incubate for 15 minutes at room temperature.[5][6][7]

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[5]

Permeabilization:

Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[6][7]

Wash the cells three times with PBS for 5 minutes each.
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Blocking:

Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific

antibody binding.[5][7]

Primary Antibody Incubation:

Dilute the anti-OX2R primary antibody in Blocking Buffer.

Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.

Incubate overnight at 4°C in a humidified chamber.[5]

Secondary Antibody Incubation:

Wash the cells three times with PBS for 5 minutes each.

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

Add the diluted secondary antibody solution and incubate for 1-2 hours at room

temperature, protected from light.[5]

Counterstaining:

Wash the cells three times with PBS for 5 minutes each, protected from light.

Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

Wash twice with PBS.

Mounting:

Carefully remove the chambers from the slides (if applicable) or mount the coverslips onto

microscope slides using a drop of mounting medium.

Seal the edges of the coverslip with nail polish to prevent drying.

Imaging and Analysis:
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Visualize the staining using a fluorescence or confocal microscope.

Capture images using appropriate filter sets for the chosen fluorophores.

Quantify the fluorescence intensity and/or receptor localization using image analysis

software (e.g., ImageJ/Fiji).

Protocol 2: Immunofluorescence Staining of Orexin-2
Receptor in Brain Tissue
This protocol is for researchers aiming to study the effects of JNJ-65355394 on OX2R in a

more physiologically relevant context using brain tissue sections.

Materials:

Animal model (e.g., mouse, rat)

JNJ-65355394 (seltorexant)

Anesthetic and perfusion solutions (PBS and 4% PFA)

Cryoprotectant solution (e.g., 30% sucrose in PBS)

Cryostat or microtome

Microscope slides

All reagents listed in Protocol 1

Procedure:

Animal Treatment and Tissue Collection:

Administer JNJ-65355394 to the animals at the desired dose and for the specified

duration. Include a vehicle-treated control group.

At the end of the treatment period, deeply anesthetize the animals.
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Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-

cold 4% PFA for fixation.

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

Cryoprotect the brain by immersing it in a 30% sucrose solution until it sinks.

Tissue Sectioning:

Freeze the cryoprotected brain and cut 20-40 µm thick sections using a cryostat.

Mount the sections onto charged microscope slides.

Immunostaining:

The staining procedure is similar to that for cultured cells (Protocol 1, steps 4-10).

Antigen Retrieval (optional but recommended for fixed tissue): For some antibodies, an

antigen retrieval step may be necessary to unmask the epitope. This can be done by

heating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

All incubation and wash steps should be performed gently to avoid detaching the tissue

sections.

Imaging and Analysis:

Image the brain sections using a fluorescence or confocal microscope.

Identify the brain regions of interest.

Quantify the number of OX2R-positive cells, the fluorescence intensity, and the subcellular

localization of the receptor in the different treatment groups.

Expected Results
Treatment with JNJ-65355394 is not expected to directly alter the total expression level of the

orexin-2 receptor in the short term, as it acts as a competitive antagonist. However,

immunofluorescence can be used to investigate potential long-term regulatory effects of OX2R
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blockade on receptor expression or trafficking. For example, chronic antagonism might lead to

an upregulation of receptor expression on the cell surface. Furthermore, this protocol can be

adapted for co-localization studies to investigate the proximity of OX2R to other proteins of

interest and how this might be affected by JNJ-65355394 treatment.

Troubleshooting
High Background:

Ensure adequate blocking.

Optimize primary and secondary antibody concentrations.

Ensure thorough washing between steps.

Weak or No Signal:

Confirm that the cell line or tissue expresses the orexin-2 receptor.

Check the primary antibody for activity and use the recommended dilution.

Consider performing an antigen retrieval step for tissue sections.

Ensure the secondary antibody is appropriate for the primary antibody and is not expired.

Non-specific Staining:

Include a negative control without the primary antibody to check for non-specific binding of

the secondary antibody.

Use a high-quality, specific primary antibody.

By following these detailed protocols, researchers can effectively utilize JNJ-65355394 as a

tool to explore the role of the orexin-2 receptor in their specific experimental systems using

immunofluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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